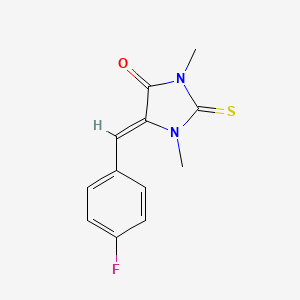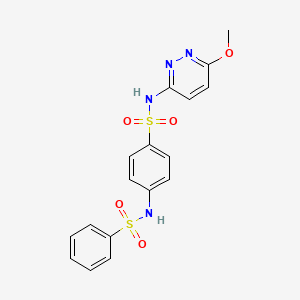![molecular formula C17H14N2O4 B5462646 3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5462646.png)
3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a 1,3-benzodioxole moiety, a 1,2,4-oxadiazole ring, and a 2-methylphenoxy group, making it a molecule of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate amidoxime with a carboxylic acid derivative. For example, amidoxime can react with an ester or acid chloride under acidic or basic conditions to form the oxadiazole ring.
Attachment of the 1,3-benzodioxole moiety: This step involves the introduction of the benzodioxole group, which can be done through a nucleophilic substitution reaction. The benzodioxole precursor can be reacted with a suitable leaving group on the oxadiazole ring.
Introduction of the 2-methylphenoxy group: This can be achieved through an etherification reaction, where the phenol derivative reacts with a suitable alkylating agent in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amidine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amidine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its structural features make it a candidate for investigating the binding sites of various biomolecules.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets suggests it could be developed into therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to active sites, inhibit enzyme activity, or modulate receptor functions. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole
- 3-(1,3-benzodioxol-5-yl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole
- 3-(1,3-benzodioxol-5-yl)-5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is unique due to the presence of the 2-methylphenoxy group. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11-4-2-3-5-13(11)20-9-16-18-17(19-23-16)12-6-7-14-15(8-12)22-10-21-14/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNXBGCJXJJBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(1-pyrrolidinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5462566.png)
![N-[(Z)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B5462569.png)


![4-{[(4-bromophenyl)amino]carbonyl}-1H-imidazole-5-carboxylic acid](/img/structure/B5462583.png)

![N-[(Z)-3-(4-bromoanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B5462592.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-3-piperidinol](/img/structure/B5462605.png)
![N-[(Z)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide](/img/structure/B5462610.png)
![5-[4-(1,3-benzothiazol-2-ylsulfanyl)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide](/img/structure/B5462622.png)
![N-{1-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5462637.png)
![(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5462642.png)
![6-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)tetrazolo[1,5-a]pyridine](/img/structure/B5462643.png)
